6-propylpyrido[2,3-d]pyrimidine-2,4-diamine
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Overview
Description
6-propylpyrido[2,3-d]pyrimidine-2,4-diamine: is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- typically begins with the preparation of a pyrimidine ring, which is then fused with a pyridine ring.
Reaction Conditions: One common method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine in the presence of sodium methoxide in methanol.
Industrial Production Methods: Industrial production often involves optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridopyrimidine derivatives.
Scientific Research Applications
Chemistry:
- 6-propylpyrido[2,3-d]pyrimidine-2,4-diamine is used as a building block in the synthesis of various heterocyclic compounds .
Biology:
- It has been studied for its potential as a kinase inhibitor, targeting enzymes involved in cell signaling pathways .
Medicine:
- The compound has shown promise in the development of anticancer agents due to its ability to inhibit specific kinases .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- 6-propylpyrido[2,3-d]pyrimidine-2,4-diamine primarily acts as a kinase inhibitor. It targets enzymes such as dihydrofolate reductase and various protein kinases involved in cell proliferation and survival .
- The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting cellular signaling pathways .
Comparison with Similar Compounds
Pyrido(3,4-d)pyrimidine: Another isomer with similar biological activities but different structural arrangement.
Pyrido(4,3-d)pyrimidine: Known for its potential in therapeutic applications, particularly as kinase inhibitors.
Uniqueness:
Properties
CAS No. |
13502-59-5 |
---|---|
Molecular Formula |
C10H13N5 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-propylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H13N5/c1-2-3-6-4-7-8(11)14-10(12)15-9(7)13-5-6/h4-5H,2-3H2,1H3,(H4,11,12,13,14,15) |
InChI Key |
RDRSASQHGFVEFA-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(N=C(N=C2N=C1)N)N |
Canonical SMILES |
CCCC1=CC2=C(N=C(N=C2N=C1)N)N |
13502-59-5 | |
Synonyms |
6-Propylpyrido[2,3-d]pyrimidine-2,4-diamine |
Origin of Product |
United States |
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